molecular formula C22H22ClN3O2 B2919339 (3-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705109-13-2

(3-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2919339
CAS No.: 1705109-13-2
M. Wt: 395.89
InChI Key: RRONGPWAPNJIFL-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

Anticancer Applications : Research has shown that compounds incorporating oxadiazole and piperidine units exhibit significant anticancer activity. For instance, novel series of compounds with these functionalities have been synthesized and evaluated against various cancer cell lines, revealing potent cytotoxicity in some cases compared to standard drugs like doxorubicin. Such compounds are being explored for their potential in overcoming resistance to pharmaceutical drugs and offering new pathways for cancer treatment (Kanubhai D. Katariya et al., 2021).

Antimicrobial Applications : The introduction of heterocyclic entities like oxadiazole into compounds has also demonstrated enhanced in vitro antibacterial and antifungal activities. These compounds provide a promising approach to addressing the issue of microbial resistance to existing antibiotics, highlighting the importance of structural diversity in developing new antimicrobial agents (Kanubhai D. Katariya et al., 2021).

Molecular Docking and Interaction Studies

Molecular Docking Studies : The study of the molecular interaction between synthetic compounds and biological receptors is crucial for drug design. For example, detailed molecular docking studies of certain compounds have provided insights into their potential binding mechanisms and interactions with cannabinoid receptors, offering avenues for the development of new therapeutic agents (J. Shim et al., 2002).

Structural Analysis and Properties : The synthesis and characterization of related compounds, including their crystal structure, molecular dynamics, and interaction studies, lay the groundwork for understanding the physicochemical properties that contribute to their biological activity. This knowledge is instrumental in the rational design of compounds with enhanced efficacy and reduced toxicity (C. S. Karthik et al., 2021).

Properties

IUPAC Name

(3-chlorophenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-6-2-3-10-19(15)21-24-20(28-25-21)12-16-7-5-11-26(14-16)22(27)17-8-4-9-18(23)13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRONGPWAPNJIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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